
acetic acid;(4R)-1,1,1-trifluoronon-2-yn-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;(4R)-1,1,1-trifluoronon-2-yn-4-ol is a compound that combines the properties of acetic acid and a fluorinated alkyne alcohol. Acetic acid, known for its sour taste and pungent smell, is a simple carboxylic acid with the formula CH₃COOH. The (4R)-1,1,1-trifluoronon-2-yn-4-ol component introduces a trifluoromethyl group and an alkyne, which can significantly alter the compound’s reactivity and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(4R)-1,1,1-trifluoronon-2-yn-4-ol typically involves multiple steps:
Formation of the Alkyne: The alkyne can be synthesized through various methods, such as the Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst.
Introduction of the Trifluoromethyl Group: This step can be achieved using reagents like trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates in the presence of a base.
Acetylation: Finally, the compound can be acetylated using acetic anhydride or acetyl chloride in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of such specialized compounds often involves optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, catalysts), and ensuring high yield and purity through purification techniques like distillation and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or carboxylic acids.
Reduction: Reduction reactions can target the alkyne group, converting it to an alkene or alkane.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although it is generally less reactive due to the electron-withdrawing nature of fluorine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted trifluoromethyl derivatives.
Wissenschaftliche Forschungsanwendungen
Acetic acid;(4R)-1,1,1-trifluoronon-2-yn-4-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and surfactants.
Wirkmechanismus
The mechanism of action of acetic acid;(4R)-1,1,1-trifluoronon-2-yn-4-ol depends on its specific application:
Enzyme Inhibition: The compound can interact with enzyme active sites, particularly those involving hydroxyl or alkyne groups, leading to inhibition of enzyme activity.
Molecular Targets: It can target specific proteins or nucleic acids, altering their function or stability.
Pathways Involved: The compound can modulate signaling pathways, such as those involving reactive oxygen species (ROS) or inflammatory mediators.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic Acid: A simple carboxylic acid with widespread use in industry and research.
Trifluoroacetic Acid: A stronger acid with a trifluoromethyl group, used in peptide synthesis and as a solvent.
Propargyl Alcohol: An alkyne alcohol similar to the (4R)-1,1,1-trifluoronon-2-yn-4-ol component.
Uniqueness
Fluorination: The trifluoromethyl group imparts unique properties, such as increased lipophilicity and metabolic stability.
Alkyne Group: The presence of an alkyne allows for diverse chemical transformations and interactions with biological targets.
Eigenschaften
CAS-Nummer |
185424-24-2 |
|---|---|
Molekularformel |
C11H17F3O3 |
Molekulargewicht |
254.25 g/mol |
IUPAC-Name |
acetic acid;(4R)-1,1,1-trifluoronon-2-yn-4-ol |
InChI |
InChI=1S/C9H13F3O.C2H4O2/c1-2-3-4-5-8(13)6-7-9(10,11)12;1-2(3)4/h8,13H,2-5H2,1H3;1H3,(H,3,4)/t8-;/m1./s1 |
InChI-Schlüssel |
CTYCJXHEKGEFTM-DDWIOCJRSA-N |
Isomerische SMILES |
CCCCC[C@H](C#CC(F)(F)F)O.CC(=O)O |
Kanonische SMILES |
CCCCCC(C#CC(F)(F)F)O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Chlorophenyl)methyl]-4-[(pentylsulfanyl)acetyl]pyridin-1-ium chloride](/img/structure/B12564500.png)
![2,7-Methanofuro[3,4-b]pyridine](/img/structure/B12564502.png)
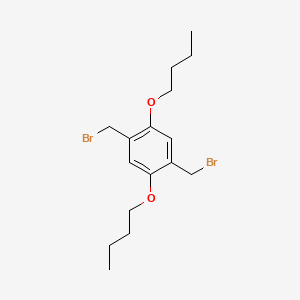

![8-Hydroxy-1,2,3,4-tetrahydro-5H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B12564531.png)

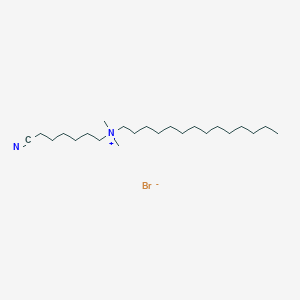
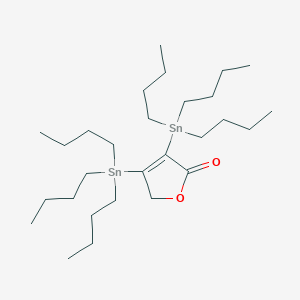
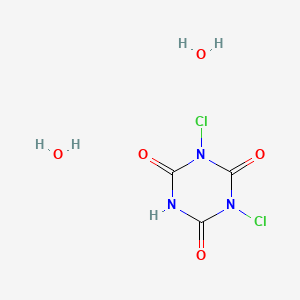
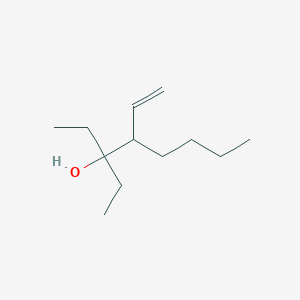
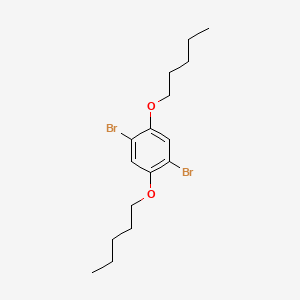


![Phenol, 2-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-](/img/structure/B12564572.png)
